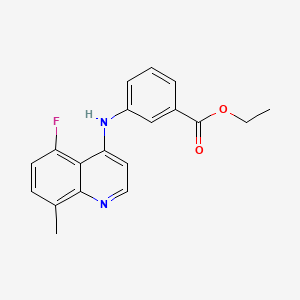

Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C19H17FN2O2 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 3-[(5-fluoro-8-methylquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C19H17FN2O2/c1-3-24-19(23)13-5-4-6-14(11-13)22-16-9-10-21-18-12(2)7-8-15(20)17(16)18/h4-11H,3H2,1-2H3,(H,21,22) |

InChI Key |

RAZKNKXVNNAUJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves multiple steps. One common synthetic route includes the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.

Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Coupling with benzoic acid derivative: The final step involves coupling the quinoline derivative with ethyl 3-aminobenzoate under suitable reaction conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate serves as a building block for designing new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against infectious diseases and cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The quinoline structure is known to disrupt nucleic acid synthesis and inhibit protein synthesis pathways critical for bacterial growth:

- Mechanism of Action :

- Intercalation into DNA : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways relevant to infectious diseases.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been evaluated against various cancer cell lines, showing potential for further development as an anticancer agent .

Antimicrobial Studies

A study published in RSC Advances explored the antimicrobial activity of several quinoline derivatives, including this compound. Compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives showing significant inhibition at low concentrations (MIC values as low as 6.25 µg/ml) .

Anticancer Activity Assessment

In vitro evaluations conducted by the National Cancer Institute demonstrated that derivatives of quinoline compounds exhibit varying degrees of cytotoxicity against human tumor cells. This compound was included in these evaluations, contributing to the understanding of its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can interact with DNA or enzymes, leading to inhibition of their function. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

I-6501 and I-6502 (Molecules, 2011)

- I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate.

- I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate.

- Key Differences :

- Relevance to Target Compound: The quinoline-amino group in the target compound may similarly influence binding affinity to biological targets, such as kinases or receptors, compared to the isoxazole substituents in I-6501/I-6502 .

Ethyl 4-({[3-Amino-6-Methyl-4-(Trifluoromethyl)-5,6,7,8-Tetrahydrothieno[2,3-b]Quinolin-2-yl]Carbonyl}Amino)Piperidine-1-Carboxylate ()

- Structure: Combines a tetracyclic thienoquinoline system with a piperidine-carboxylate group.

- Substituents: The trifluoromethyl group may improve lipophilicity and bioavailability compared to the fluorine and methyl groups in the target compound .

- Pharmacological Implications : Such derivatives are often explored for anticancer or antiviral applications due to their ability to inhibit ATP-binding sites in kinases .

Cognitive Enhancers with Benzoate Esters

PRL-8-53 (Methyl 3-[2-[Benzyl(Methyl)Amino]Ethyl]Benzoate)

- Structure: Features a benzyl-methylaminoethyl side chain attached to a methyl benzoate core.

- Biological Activity: Demonstrated mid-term memory enhancement in preclinical studies, likely via modulation of cholinergic or monoaminergic pathways .

- Comparison: Unlike the target compound, PRL-8-53 lacks a quinoline group but shares the benzoate ester motif. This highlights the role of nitrogen-containing heterocycles (e.g., quinoline) in targeting specific neurological receptors .

Data Tables: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Substituent Effects: Fluorine at position 5 (target compound) may enhance electronegativity and hydrogen-bonding capacity, improving target selectivity compared to non-halogenated analogs .

- Quinoline vs. Isoxazole/Isoquinoline: Quinoline derivatives often exhibit superior blood-brain barrier penetration compared to isoxazole-based compounds, making them more suitable for neurological applications .

- Ester vs. Amide Linkages :

- Ethyl benzoate esters (target compound) generally have shorter metabolic half-lives than amide-linked analogs, necessitating structural optimization for prolonged efficacy .

Biological Activity

Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate is a synthetic organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C19H17FN2O2 and a molecular weight of approximately 324.3 g/mol. Its structure includes a quinoline moiety, which is known for its diverse biological activities. The compound's unique characteristics stem from the presence of both a fluorine atom and a methyl group on the quinoline ring, influencing its interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

This compound has been investigated for its effectiveness against various bacterial strains. Studies indicate that it exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

2. Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms, including the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Its ability to intercalate into DNA suggests that it may disrupt replication and transcription processes, making it a candidate for further development in cancer therapeutics.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cancer progression.

- DNA Interaction : Its quinoline structure allows it to bind to DNA, potentially leading to cytotoxic effects in cancer cells.

- Antibacterial Action : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Research has highlighted the importance of structural modifications on the biological activity of quinoline derivatives. For instance, variations in substituents on the quinoline ring can significantly affect both antibacterial and anticancer activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-(5-fluoroquinolin-8-yloxy)benzoate | Similar quinoline moiety with different substituents | Moderate antibacterial |

| Ethyl 2-(5-fluorobenzo[d]thiazol-2-yloxy)benzoate | Contains thiazole ring instead of quinoline | Lower anticancer activity |

| Ethyl 2-(8-methoxyquinolin-4-yloxy)benzoate | Quinoline core with methoxy substitution | Enhanced cytotoxicity |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds to establish a clearer understanding of their pharmacological potential:

- Study on Anticancer Activity : A recent investigation demonstrated that modifications to the ethyl ester group enhanced anticancer efficacy, achieving IC50 values as low as 0.11 µM against specific cancer cell lines .

- Antibacterial Evaluation : In vitro assessments revealed that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin against certain resistant bacterial strains .

Q & A

Q. What are the typical synthetic routes for Ethyl 3-((5-fluoro-8-methylquinolin-4-yl)amino)benzoate, and how are purity and yield optimized?

The synthesis involves multi-step organic reactions, starting with the preparation of the quinoline core. Key steps include introducing the 5-fluoro and 8-methyl substituents, followed by coupling the quinoline derivative with ethyl 3-aminobenzoate. Purification often employs column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios of intermediates .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

Characterization typically combines:

- NMR spectroscopy (¹H, ¹³C) to verify substitution patterns on the quinoline and benzoate moieties.

- Mass spectrometry (MS) for molecular weight confirmation.

- IR spectroscopy to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

Q. How do solubility and formulation challenges impact experimental design for in vitro assays?

The compound exhibits low aqueous solubility due to its aromatic and ester groups. Researchers often use co-solvents like DMSO or ethanol (≤5% v/v) to prepare stock solutions. For biological assays, micellar formulations (e.g., with Tween-80) or nanoencapsulation may enhance bioavailability while minimizing solvent toxicity .

Q. What are the key functional groups influencing reactivity, and how are they exploited in derivatization?

Critical groups include:

- Quinoline amino group : Susceptible to electrophilic substitution (e.g., acetylation, sulfonation).

- Ester moiety : Hydrolyzable under basic conditions to generate carboxylic acid derivatives.

- Fluoro substituent : Directs regioselectivity in further halogenation or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum protein interference). Methodological solutions include:

Q. What computational strategies predict binding modes of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with proteins like kinases or DNA topoisomerases. Key parameters include:

Q. How does regioselectivity in electrophilic substitution reactions affect derivative synthesis?

The 5-fluoro and 8-methyl groups on the quinoline core direct electrophiles to specific positions. For example:

- Nitration : Preferentially occurs at the 6-position due to electron-withdrawing effects of fluorine.

- Sulfonation : Favors the 7-position, guided by steric hindrance from the methyl group. Reaction optimization requires systematic variation of temperature, solvent, and catalyst (e.g., H₂SO₄ vs. Ac₂O) .

Q. What experimental designs address stability issues under physiological conditions?

Stability studies employ:

- pH-dependent degradation assays (e.g., simulated gastric fluid at pH 1.2 vs. blood at pH 7.4).

- LC-MS/MS monitoring of hydrolysis products (e.g., free benzoic acid).

- Protecting group strategies (e.g., tert-butyl esters) to enhance metabolic resistance .

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

SAR studies involve:

- Parallel synthesis of analogues with varied substituents (e.g., replacing ethyl ester with methyl or benzyl groups).

- Pharmacophore mapping to identify essential motifs (e.g., quinoline amino group for target engagement).

- 3D-QSAR models using CoMFA or CoMSIA to correlate structural features with activity .

Q. What strategies mitigate off-target effects in cellular assays?

Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.